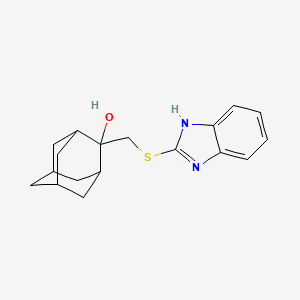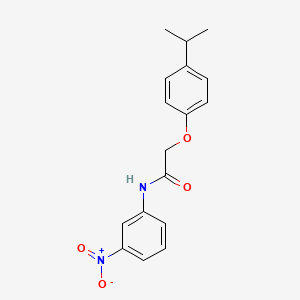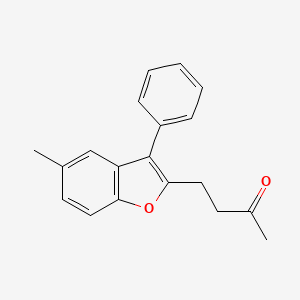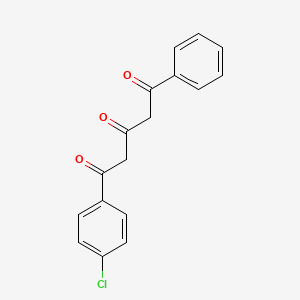![molecular formula C16H14ClNO5 B5872757 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound with a complex structure that includes chloro, ethoxy, nitrobenzyl, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Etherification: Formation of the ethoxy group.
Chlorination: Introduction of the chloro group.
Formylation: Introduction of the aldehyde group.
Benzylation: Attachment of the benzyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzoic acid, while reduction of the nitro group would yield 3-chloro-5-ethoxy-4-[(4-aminobenzyl)oxy]benzaldehyde.
Scientific Research Applications
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
- 3-chloro-5-ethoxy-4-[(4-aminobenzyl)oxy]benzaldehyde
Uniqueness
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGMGSQIXVYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-dimethylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
![N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5872738.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)


![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)


